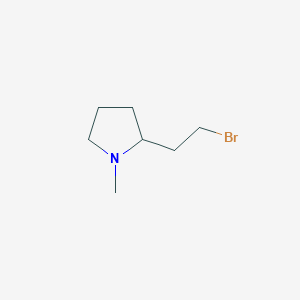![molecular formula C8H17NO B1429649 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol CAS No. 1250038-76-6](/img/structure/B1429649.png)
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol typically involves the reaction of 3-methylbut-2-en-1-amine with an appropriate alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate biochemical pathways, leading to various physiological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol can be compared with similar compounds such as:
3-Methyl-3-buten-1-ol:
3-Methylbut-3-en-1-yl Methacrylate: This compound is used in polymer synthesis and has different applications compared to this compound.
3-Methylbut-2-en-1-ol: This compound is used in fragrance and flavor industries and has distinct chemical properties.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields .
Propriétés
IUPAC Name |
2-[methyl(3-methylbut-2-enyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-5-9(3)6-7-10/h4,10H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMXXVUJOWHKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN(C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)



![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)





